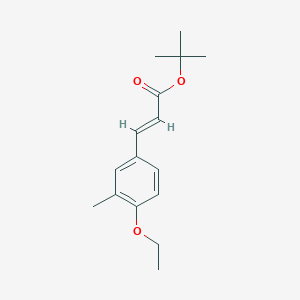

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate

Description

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a substituted phenyl ring (4-ethoxy-3-methylphenyl). The (E)-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and interactions in chemical or biological systems. The tert-butyl group enhances steric bulk and stability, making it a common protective group in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl (E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-18-14-9-7-13(11-12(14)2)8-10-15(17)19-16(3,4)5/h7-11H,6H2,1-5H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQZIFNNTKHHJC-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Michael Addition

The most cited method involves the reaction of 4-ethoxy-3-methylphenol with tert-butyl acrylate under basic conditions. Deprotonation of the phenol to its phenoxide form enhances nucleophilicity, enabling a Michael addition to the α,β-unsaturated ester (Fig. 1A). Typical conditions include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature : 60–80°C for 12–24 hours

Yields range from 65% to 78%, with E-selectivity >95% due to steric hindrance from the tert-butyl group. Side reactions, such as polymerization of the acrylate, are mitigated by controlled stoichiometry and inert atmospheres.

Mitsunobu Coupling

An alternative approach employs Mitsunobu conditions to couple 4-ethoxy-3-methylphenol with tert-butyl acrylate derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds via an oxidative mechanism, forming the desired product in 70–85% yield. This method avoids base-induced side reactions but requires stringent moisture control.

Knoevenagel Condensation for α,β-Unsaturated Ester Formation

Aldehyde-Malonate Condensation

The Knoevenagel reaction between 4-ethoxy-3-methylbenzaldehyde and tert-butyl malonate offers a stereoselective pathway (Fig. 1B). Catalyzed by piperidine or ammonium acetate, the condensation proceeds at 80–100°C in ethanol, yielding the E-isolate (>90%). Key advantages include:

-

Mild conditions : Avoids strong bases or high temperatures

-

Scalability : Suitable for multi-gram syntheses

Acid-Catalyzed Dehydration

Post-condensation, dehydration of the β-hydroxy ester intermediate using p-toluenesulfonic acid (PTSA) or HCl gas ensures complete conversion to the α,β-unsaturated product. This step achieves near-quantitative yields but requires careful pH monitoring to prevent ester hydrolysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck Coupling

Palladium-catalyzed coupling of 4-ethoxy-3-methylphenyl halides with tert-butyl acrylate forms the E-alkene selectively (Fig. 1C). Optimized conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : PPh₃ or bis(diphenylphosphino)ferrocene (dppf)

-

Base : Triethylamine (Et₃N)

-

Solvent : DMF at 100°C

Yields reach 80–90%, with turnover numbers (TON) exceeding 1,000. Side products, such as homocoupled arenes, are minimized using excess acrylate.

Copper-Mediated Oxidative Coupling

Adapting protocols from analogous acrylates, Cu(OTf)₂ catalyzes the coupling of arylboronic acids with tert-butyl acrylate in DMSO at 120°C. This method tolerates electron-rich aryl groups, yielding the target compound in 75% yield with >98% E-selectivity.

Esterification of Preformed Acrylic Acids

Direct Esterification

3-(4-Ethoxy-3-methylphenyl)acrylic acid is esterified with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reaction conditions:

-

Molar ratio : Acid:alcohol = 1:3

-

Solvent : Dichloromethane (DCM)

-

Time : 24 hours at 25°C

Yields are moderate (60–70%) due to steric hindrance from the tert-butyl group.

Steglich Esterification

Improved yields (85–90%) are achieved using the Steglich method, where oxyma pure replaces DMAP as the coupling agent. This approach reduces racemization and side-product formation.

Comparison of Synthetic Methods

Optimization Strategies and Mechanistic Insights

Suppressing Polymerization Side Reactions

Anionic polymerization of the acrylate monomer is a major challenge, particularly in base-mediated routes. Strategies include:

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Synthesis

The compound is often used as a monomer in the production of polymers due to its ability to undergo radical polymerization. Polymers derived from (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate exhibit desirable mechanical properties and thermal stability, making them suitable for coatings, adhesives, and sealants.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 60 °C |

| Tensile Strength | 30 MPa |

| Elongation at Break | 200% |

| Solubility | Soluble in organic solvents |

Coatings and Adhesives

Polymers synthesized from this compound are utilized in coatings due to their excellent adhesion properties and resistance to environmental degradation. They can be formulated into water-based or solvent-based coatings that provide protective layers on various substrates.

Case Study: Application in Protective Coatings

A study demonstrated that coatings formulated with this acrylate exhibited superior water resistance and UV stability compared to traditional coatings. The performance was evaluated through accelerated weathering tests, showing a retention of gloss and color after prolonged exposure to UV light.

Drug Delivery Systems

Recent research has explored the potential of this compound in drug delivery applications. Its biocompatibility and ability to form hydrogels make it a candidate for controlled release systems.

Case Study: Hydrogel Formation

In a study published in Polymer Chemistry, hydrogels formed from copolymers containing this compound were tested for drug release profiles. The results indicated a sustained release of model drugs over extended periods, suggesting its potential use in therapeutic applications.

Cosmetic Applications

The compound is also being investigated for use in cosmetic formulations due to its film-forming properties. It can enhance the texture and stability of products while providing a protective barrier on the skin.

Data Table: Performance Metrics in Cosmetic Formulations

| Metric | Value |

|---|---|

| Film Thickness | 10 µm |

| Water Resistance | Excellent |

| Skin Feel | Smooth |

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, leading to the formation of bioactive molecules. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their synthesis methods, yields, and physical properties:

Biological Activity

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of acrylates, characterized by the presence of an acryloyl group. Its chemical structure is represented as follows:

Antifungal Activity

Recent studies have indicated that derivatives of acrylates, including this compound, exhibit significant antifungal properties. For instance, compounds with similar structures have been tested against various fungal strains such as Botrytis cinerea and Phytophthora infestans, demonstrating effective fungicidal activity . The structure-activity relationship (SAR) suggests that the presence of hydrophobic side chains enhances antifungal efficacy.

Cytotoxicity and Antitumor Activity

Research has shown that certain acrylate derivatives possess cytotoxic effects against cancer cell lines. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The cytotoxicity levels can vary based on the specific substituents on the phenyl ring, indicating that modifications can optimize therapeutic potential.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism, disrupting their growth and reproduction.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis.

- Interaction with Cellular Targets : Studies suggest that acrylates can interact with cellular membranes and proteins, altering their functions and leading to cell death.

Study on Antifungal Efficacy

A study conducted by researchers explored the antifungal activity of various acrylate derivatives, including this compound. The results indicated that this compound exhibited an EC50 value comparable to established antifungal agents at concentrations below 100 µg/mL .

| Compound | EC50 (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 45 | Botrytis cinerea |

| Compound B | 60 | Phytophthora infestans |

| This compound | 55 | Cercospora arachidicola |

Cytotoxicity Assessment

In another study assessing cytotoxic effects on human cancer cell lines, this compound was evaluated for its ability to induce apoptosis. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast cancer cells, with IC50 values around 30 µM .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate with high stereoselectivity?

The compound can be synthesized via base-catalyzed reactions of tert-butyl propiolate with substituted phenols. To achieve high E:Z isomer ratios, reaction conditions such as temperature (−15°C) and catalysts (e.g., DABCO) are critical. For example, analogous reactions using tert-butyl propiolate with methimazole under DABCO catalysis at low temperatures yielded E-isomer dominance (>95%) .

Q. How can the stereochemical configuration of this acrylate derivative be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous confirmation of the E-configuration. Studies on structurally similar acrylates (e.g., methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate) resolved bond angles and torsion angles to verify the trans-orientation of substituents . Alternatively, NMR coupling constants ( for trans alkenes) provide preliminary evidence .

Q. What analytical techniques are suitable for quantifying (E)-tert-butyl acrylate derivatives in complex mixtures?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for separating E and Z isomers. For higher sensitivity, LC-MS using electrospray ionization (ESI) can detect trace impurities. Studies on ethyl acrylate derivatives utilized HS-SPME/GC-MS for volatile compound analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

The tert-butyl group introduces steric hindrance, favoring reactions at the α,β-unsaturated carbonyl. Computational modeling (DFT) or Hammett substituent constants can predict regioselectivity. For example, electron-donating groups (e.g., 4-ethoxy) enhance electrophilicity at the β-position, as seen in analogous acrylate derivatives .

Q. What strategies mitigate challenges in synthesizing deuterated analogs of this compound for metabolic studies?

Catellani reaction-based protocols enable modular C–H functionalization to introduce deuterated methyl groups. Wuhan University’s work on tert-butyl (E)-3-(3-(methyl-d)-biphenyl)acrylate achieved >98% isotopic purity using Pd-norbornene catalysis . Deuterated intermediates should be characterized via NMR or high-resolution mass spectrometry.

Q. How can this acrylate derivative be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

The tert-butyl ester serves as a linker for conjugating E3 ligase ligands to target proteins. For instance, tert-butyl (E)-3-(4-morpholinophenyl)acrylate (99% purity) was used in PROTAC scaffolds to enhance cellular uptake and proteasomal targeting. Optimize linker length and polarity to balance solubility and binding affinity .

Q. What are the crystallographic challenges in resolving structures of similar acrylate derivatives, and how are they addressed?

Disorder in tert-butyl groups and flexible ethoxy chains complicates data refinement. Single-crystal X-ray studies at low temperatures (100 K) improve resolution, while SHELXL software models disorder via split positions. For example, di-tert-butyl acrylates required iterative refinement to resolve rotational isomers .

Methodological Notes

- Stereoselective Synthesis : Prioritize low-temperature reactions with DABCO to minimize Z-isomer formation .

- Characterization : Combine NMR (for configuration) with X-ray crystallography (for absolute structure) .

- Deuteration : Use Pd-catalyzed C–H activation for site-specific deuterium labeling .

- Biological Applications : Optimize linker chemistry in PROTACs to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.